N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide is an organic compound with diverse potential applications in chemistry, biology, and medicine. It is characterized by the presence of a quinazolinone core structure, which is often associated with biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthetic Routes: : The preparation of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide generally involves multi-step organic synthesis. Starting with 2-methyl-4-oxoquinazoline, a series of reactions including nitration, reduction, and subsequent amide formation are typically employed.
Reaction Conditions: : Standard organic synthesis techniques such as reflux, purification via crystallization or chromatography, and controlled temperature conditions are commonly used.
Industrial Production Methods
Industrial Scale Synthesis: : On an industrial scale, the synthesis may involve the use of automated reactors for precise control of reaction conditions. Optimized reaction pathways, high-purity reagents, and efficient purification techniques are critical to achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the quinazolinone ring, leading to the formation of quinazoline N-oxides.
Reduction: : Reduction reactions could target the carbonyl group in the quinazolinone ring, potentially forming various reduced derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the phenyl and butanamide groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: : Polar aprotic solvents such as dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN)
Major Products Formed
Oxidation Products: : Quinazoline N-oxides
Reduction Products: : Reduced quinazolinone derivatives
Substitution Products: : Varied depending on the substituents introduced
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : Potential use as a ligand in catalytic reactions due to the quinazolinone moiety.
Biology
Enzyme Inhibition: : Possible inhibitor of enzymes linked to disease pathways.
Medicine
Pharmacological Activity: : Investigated for anticancer, anti-inflammatory, and antimicrobial properties.
Industry
Material Science: : Used in the synthesis of advanced materials with unique properties.
Wirkmechanismus
Molecular Targets: : May interact with specific enzymes or receptors within biological systems.
Pathways Involved: : Could be involved in modulating signaling pathways relevant to disease mechanisms.
Vergleich Mit ähnlichen Verbindungen
Comparison
Unique Features: : The specific quinazolinone and butanamide structure may offer unique binding properties.
Similar Compounds
Analogous Compounds: : N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide, N-(2-chloro-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide
Eigenschaften
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-3-21(18-10-5-4-6-11-18)24(29)27-19-12-9-13-20(16-19)28-17(2)26-23-15-8-7-14-22(23)25(28)30/h4-16,21H,3H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIBLBQMBZBYPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.